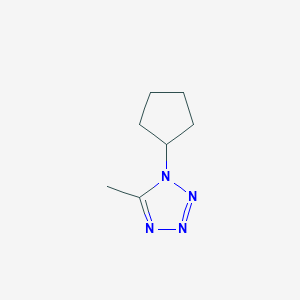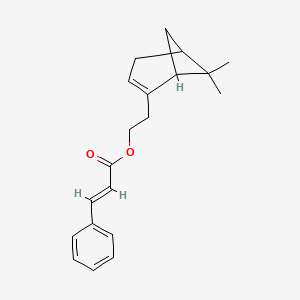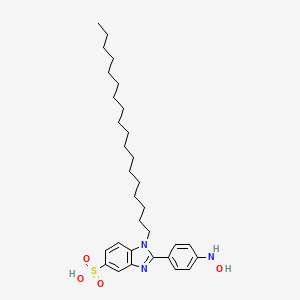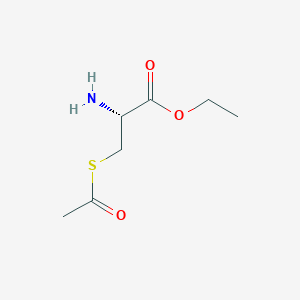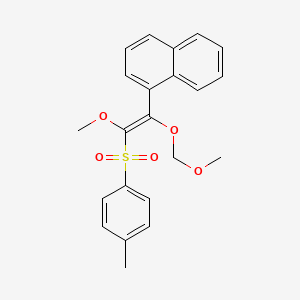![molecular formula C16H22N2O6 B12686884 [(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid CAS No. 125736-30-3](/img/structure/B12686884.png)
[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物“[(1R)-9-アザビシクロ[4.2.1]ノナン-2-エン-2-イル]-(1,2-オキサゾリジン-2-イル)メタノン;(E)-ブタ-2-エン二酸”は、様々な科学分野で潜在的な用途を持つ複雑な有機分子です。この化合物は、アザビシクロノネンコアとオキサゾリジノン部分を持つ二環式構造を特徴としており、化学研究と産業用途における興味深い対象となっています。
準備方法
合成経路と反応条件
“[(1R)-9-アザビシクロ[4.2.1]ノナン-2-エン-2-イル]-(1,2-オキサゾリジン-2-イル)メタノン;(E)-ブタ-2-エン二酸”の合成は、一般的に、アザビシクロノネンコアの形成とそれに続くオキサゾリジノン基の結合を含む複数のステップを伴います。一般的な合成経路には以下が含まれます。
アザビシクロノネンコアの形成: このステップは、通常、適切な前駆体を制御された条件下で環化反応を用いることを伴います。
オキサゾリジノン基の結合: このステップは、オキサゾリジノン部分を導入するために、求核置換反応または付加反応を伴う場合があります。
工業的製造方法
この化合物の工業的製造には、高収率と高純度を確保するために最適化された合成経路が含まれる場合があります。連続フロー化学や自動合成などの技術を使用して、生産プロセスを効率的にスケールアップできる場合があります。
化学反応の分析
反応の種類
化合物“[(1R)-9-アザビシクロ[4.2.1]ノナン-2-エン-2-イル]-(1,2-オキサゾリジン-2-イル)メタノン;(E)-ブタ-2-エン二酸”は、以下を含む様々な化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができます。
還元: 還元反応は、水素ガスと適切な触媒(例えば、炭素上のパラジウム)の使用を伴う場合があります。
置換: 適切な試薬を使用して、求核置換反応または求電子置換反応を実行できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、および他の酸化剤。
還元: 水素ガス、炭素上のパラジウム、および他の還元剤。
置換: ハロゲン化剤、求核剤、求電子剤。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はカルボン酸またはケトンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
化合物“[(1R)-9-アザビシクロ[4.2.1]ノナン-2-エン-2-イル]-(1,2-オキサゾリジノン-2-イル)メタノン;(E)-ブタ-2-エン二酸”は、以下を含むいくつかの科学研究用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 潜在的な生物学的活性と生体分子との相互作用について調査されています。
医学: 潜在的な治療特性と創薬のためのリード化合物として探求されています。
産業: 特殊化学薬品や材料の製造に使用されています。
科学的研究の応用
The compound “[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid” has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
“[(1R)-9-アザビシクロ[4.2.1]ノナン-2-エン-2-イル]-(1,2-オキサゾリジン-2-イル)メタノン;(E)-ブタ-2-エン二酸”の作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素または受容体に結合してその活性を調節し、様々な生物学的効果をもたらす可能性があります。その分子間相互作用と経路に関する詳細な研究は、その作用機序を完全に理解するために不可欠です。
類似化合物との比較
類似化合物
- [(1R)-9-アザビシクロ[4.2.1]ノナン-2-エン-2-イル]-(1,2-オキサゾリジン-2-イル)メタノン
- (E)-ブタ-2-エン二酸
ユニークさ
“[(1R)-9-アザビシクロ[4.2.1]ノナン-2-エン-2-イル]-(1,2-オキサゾリジン-2-イル)メタノン;(E)-ブタ-2-エン二酸”におけるアザビシクロノネンコアとオキサゾリジノン部分のユニークな組み合わせは、他の類似化合物との違いとなっています。この構造的なユニークさは、その独特の化学的および生物学的特性に貢献し、研究および産業用途のための貴重な化合物となっています。
特性
CAS番号 |
125736-30-3 |
|---|---|
分子式 |
C16H22N2O6 |
分子量 |
338.36 g/mol |
IUPAC名 |
[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C12H18N2O2.C4H4O4/c15-12(14-7-2-8-16-14)10-4-1-3-9-5-6-11(10)13-9;5-3(6)1-2-4(7)8/h4,9,11,13H,1-3,5-8H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t9?,11-;/m1./s1 |
InChIキー |
XSMJHFYSRVNWKZ-KEHALWIJSA-N |
異性体SMILES |
C1CN(OC1)C(=O)C2=CCCC3CC[C@H]2N3.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
C1CN(OC1)C(=O)C2=CCCC3CCC2N3.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



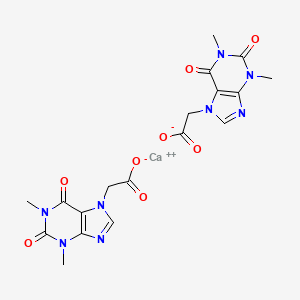
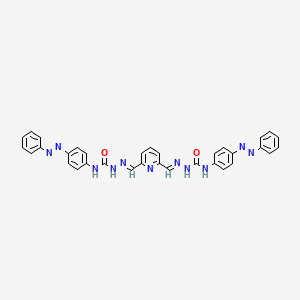
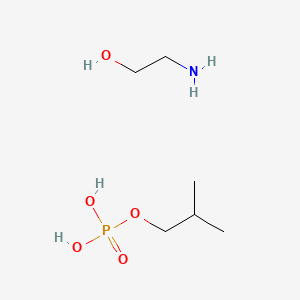
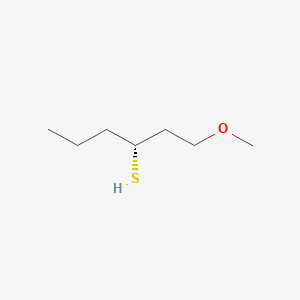

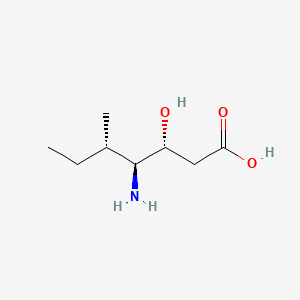
![3-[(2S)-5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl]-4-hydroxybenzenesulfonic acid](/img/structure/B12686862.png)
